molecular formula C15H14N2O B14632478 1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- CAS No. 57508-73-3

1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl-

Cat. No.: B14632478
CAS No.: 57508-73-3
M. Wt: 238.28 g/mol
InChI Key: VOGRXCRVILPCQN-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its two phenyl groups attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction conditions are relatively mild, and the yields are generally high, ranging from 78% to 92% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyrazole to a fully aromatic pyrazole.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially affecting its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyrazole ring, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fully aromatic pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazol-4-ol, 4,5-dihydro-3,5-diphenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups can enhance its stability and potentially increase its efficacy in various applications.

Properties

CAS No.

57508-73-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3,5-diphenyl-4,5-dihydro-1H-pyrazol-4-ol

InChI

InChI=1S/C15H14N2O/c18-15-13(11-7-3-1-4-8-11)16-17-14(15)12-9-5-2-6-10-12/h1-10,13,15-16,18H

InChI Key

VOGRXCRVILPCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=NN2)C3=CC=CC=C3)O

Origin of Product

United States

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